Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21F3N2O2. It is known for its unique structure, which includes a piperidine ring substituted with an aminomethyl group and a trifluoromethyl group, as well as a tert-butyl ester group.
Preparation Methods
The synthesis of tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the aminomethyl and trifluoromethyl groups. One common method involves the use of tert-butyl chloroformate to introduce the tert-butyl ester group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability .
Chemical Reactions Analysis
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the aminomethyl group, which may affect its ability to interact with biological targets.
Tert-butyl 4-(aminomethyl)-4-(trifluoromethyl)piperidine-1-carboxylate: A closely related compound with similar structure and properties.
The presence of both the aminomethyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
1260761-49-6 |
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Molecular Formula |
C12H21F3N2O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-5-4-8(6-16)9(7-17)12(13,14)15/h8-9H,4-7,16H2,1-3H3 |
InChI Key |
NXUPFJYYZIGTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)CN |
Origin of Product |
United States |
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